molecular formula C11H10BrNO3 B1486391 Methyl 5-bromo-2-cyano-3-methoxyphenylacetate CAS No. 1805528-93-1

Methyl 5-bromo-2-cyano-3-methoxyphenylacetate

Cat. No. B1486391
CAS RN: 1805528-93-1
M. Wt: 284.11 g/mol
InChI Key: JHALSYPRULQSTL-UHFFFAOYSA-N
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Description

Compounds like “Methyl 5-bromo-2-cyano-3-methoxyphenylacetate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by a carbonyl adjacent to an ether linkage .


Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic substitution, esterification, and aromatic electrophilic substitution .


Molecular Structure Analysis

The molecular structure of such compounds is characterized by a phenyl ring substituted with different functional groups like bromo, cyano, methoxy, and an ester group .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, the bromo group can be replaced by other groups in a nucleophilic substitution reaction. The ester group can be hydrolyzed to produce a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds depend on their structure. For example, the presence of polar groups like cyano and ester can increase their solubility in polar solvents .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their use. For example, some esters are used as prodrugs, where they are metabolized in the body to produce the active drug .

Safety and Hazards

The safety and hazards of such compounds depend on their specific structure and use. It’s important to handle them with appropriate safety measures, like wearing protective clothing and working in a well-ventilated area .

Future Directions

The future directions for such compounds could involve their use in the synthesis of more complex molecules, or their study for potential medicinal uses .

properties

IUPAC Name

methyl 2-(5-bromo-2-cyano-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-10-5-8(12)3-7(9(10)6-13)4-11(14)16-2/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHALSYPRULQSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C#N)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-bromo-2-cyano-3-methoxyphenylacetate
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Methyl 5-bromo-2-cyano-3-methoxyphenylacetate
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Methyl 5-bromo-2-cyano-3-methoxyphenylacetate

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